1-Amino-2-cyclobutyl-propan-2-ol hydrochloride
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Overview
Description
1-Amino-2-cyclobutyl-propan-2-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclobutyl ring
Preparation Methods
The synthesis of 1-Amino-2-cyclobutyl-propan-2-ol hydrochloride typically involves the following steps:
Amination: The addition of an amino group to the cyclobutylated intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-Amino-2-cyclobutyl-propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Amino-2-cyclobutyl-propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Amino-2-cyclobutyl-propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-Amino-2-cyclobutyl-propan-2-ol hydrochloride include:
1-Aminopropan-2-ol: An amino alcohol with a simpler structure, lacking the cyclobutyl ring.
Cyclobutylamine: Contains a cyclobutyl group but lacks the hydroxyl group.
2-Amino-1-butanol: Another amino alcohol with a different carbon chain structure.
The uniqueness of this compound lies in its combination of a cyclobutyl ring with both amino and hydroxyl functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-Amino-2-cyclobutyl-propan-2-ol hydrochloride (CAS No. 912454-49-0) is a chiral amino alcohol with significant potential in pharmaceutical applications due to its unique structural properties. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C5H11ClN\O
- Molecular Weight : Approximately 129.20 g/mol
- Structure : The compound features a cyclobutyl group, contributing to its biological activity through steric and electronic effects.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its interactions with specific receptors and enzymes. The chiral nature of the compound influences its binding affinity and efficacy, which is crucial for therapeutic applications.
This compound acts primarily through:
- Receptor Modulation : It has shown potential as a modulator of G protein-coupled receptors (GPCRs), which are critical in many signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Study 1: Interaction with GPCRs
A recent study demonstrated that this compound exhibits binding affinity towards GPR88, a GPCR implicated in the modulation of dopamine signaling. This interaction was evaluated using a TR-FRET-based cAMP assay, revealing that the compound activates GPR88 through a Gαi-coupled signaling pathway, suggesting its potential role in treating neuropsychiatric disorders .
Study 2: Antiproliferative Effects
In vitro studies have indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For example, compounds structurally related to this amino alcohol were shown to inhibit the growth of HCT116 human colon carcinoma cells with significant potency .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other amino alcohols and cyclobutyl derivatives:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Aminopropan-2-ol | Amino Alcohol | Simple structure, widely used as a buffer |
2-Cyclobutylpropanol | Alcohol | Lacks amino group, different reactivity |
3-Aminocyclutanol | Amino Alcohol | Different position of the amino group |
This table highlights the distinct properties that influence their respective biological activities.
Applications in Medicinal Chemistry
This compound is being investigated for:
- Neuropharmacology : Potential therapeutic agent for conditions like anxiety and depression due to its GPCR modulation.
- Cancer Therapy : As an antiproliferative agent against specific cancer cell lines, offering insights into new treatment strategies.
Properties
IUPAC Name |
1-amino-2-cyclobutylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9,5-8)6-3-2-4-6;/h6,9H,2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVRWZDCNHNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912454-49-0 |
Source
|
Record name | 1-amino-2-cyclobutylpropan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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